molecular formula C14H19N3O2 B2655579 2-Cyclopropyl-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone CAS No. 2034580-60-2

2-Cyclopropyl-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone

Cat. No. B2655579
CAS RN: 2034580-60-2
M. Wt: 261.325
InChI Key: SCKITHQLEYNCDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclopropyl-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone, also known as CPI-444, is a small molecule inhibitor of the adenosine A2A receptor. This receptor is expressed on immune cells and plays a role in regulating immune responses. CPI-444 has been studied for its potential therapeutic applications in cancer and other diseases.

Scientific Research Applications

  • Microwave Assisted Synthesis and Antibacterial Activity : This compound has been explored in the synthesis of piperidine-containing pyrimidine imines and thiazolidinones under microwave irradiation. These synthesized compounds have shown promising antibacterial activity (Merugu, Ramesh, & Sreenivasulu, 2010).

  • Antibacterial Properties of Isoindoline Derivatives : Another study involved the synthesis of 2-(4-phenyl-6-(4-(piperidin-1-yl) aryl substituted) pyrimidin-2-yl) isoindoline- 1,3-diones, which were also screened for antibacterial activity. This research signifies the potential of such compounds in antibacterial applications (Merugu, Ramesh, & Sreenivasulu, 2010).

  • Metabolite Interactions with Cytochromes : The compound is involved in the metabolism of prasugrel, an antiplatelet agent. It's been studied for its interactions with cytochromes P450, essential for understanding its metabolic pathways (Rehmel et al., 2006).

  • Metabolism, Excretion, and Pharmacokinetics : The compound has been investigated in the context of a dipeptidyl peptidase IV inhibitor, particularly concerning its metabolism, excretion, and pharmacokinetics in rats, dogs, and humans (Sharma et al., 2012).

  • Synthesis of 2-Aminopyrimidinones and Self-Assembly : This compound is part of a reaction that synthesizes 2-aminopyrimidinones, which are then analyzed for their self-assembly properties and hydrogen-bonding patterns (Bararjanian et al., 2010).

  • Prasugrel Biotransformation : The biotransformation of prasugrel, where this compound is a metabolite, has been studied, particularly focusing on its conversion and involvement in inhibiting platelet aggregation (Williams et al., 2008).

  • Synthesis and Analgesic and Antiparkinsonian Activities : Research has been conducted on the synthesis of various derivatives from this compound and their evaluation for analgesic and antiparkinsonian activities, showing potential in pharmaceutical applications (Amr, Maigali, & Abdulla, 2008).

properties

IUPAC Name

2-cyclopropyl-1-(3-pyrimidin-4-yloxypiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2/c18-14(8-11-3-4-11)17-7-1-2-12(9-17)19-13-5-6-15-10-16-13/h5-6,10-12H,1-4,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCKITHQLEYNCDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CC2CC2)OC3=NC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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